molecular formula C20H34O4 B1665134 Aphidicolin CAS No. 38966-21-1

Aphidicolin

Cat. No. B1665134
CAS RN: 38966-21-1
M. Wt: 338.5 g/mol
InChI Key: NOFOAYPPHIUXJR-APNQCZIXSA-N
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Description

Aphidicolin is a potent and specific inhibitor of B-family DNA polymerases . It prevents DNA polymerase-α from binding dNTPs without blocking the activity of DNA polymerase β or δ . It inhibits DNA replication and some forms of DNA repair . It is a reversible inhibitor of eukaryotic nuclear DNA replication . It blocks the cell cycle at early S phase . It is a specific inhibitor of DNA polymerase Alpha and Delta in eukaryotic cells and in some viruses (vaccinia and herpesviruses) and an apoptosis inducer in HeLa cells .


Synthesis Analysis

A formal total synthesis of aphidicolin, an important antitumor agent, has been accomplished . Completion of this synthesis required the development of novel methodology . Virtually all of the previous syntheses of aphidicolin share a common difficulty in the construction of the C-9 and C-10 vicinal quaternary centers .


Molecular Structure Analysis

Aphidicolin is a natural tetracyclic diterpenoid . The crystal structure of the catalytic core of human DNA polymerase α (Pol α) in the ternary complex with an RNA-primed DNA template and aphidicolin has been reported . The inhibitor blocks binding of dCTP by docking at the Pol α active site and by rotating the template guanine .


Chemical Reactions Analysis

Aphidicolin is a tetracyclic diterpenoid first produced by the fungus Cephalosporium aphidicola . This antibiotic is a potent inhibitor of cellular deoxyribonucleic acid (DNA) synthesis by targeting α, ε, and δ DNA polymerases in eukaryotic cells lines with little to no effect on β or γ DNA polymerases .


Physical And Chemical Properties Analysis

Clinical trials revealed limitations of aphidicolin as an antitumor drug because of its low solubility and fast clearance from human plasma .

Scientific Research Applications

1. Inhibition of DNA Replication

  • Summary of Application : Aphidicolin is a potent and specific inhibitor of B-family DNA polymerases, halting replication and possessing strong antimitotic activity in human cancer cell lines . It blocks the binding of dCTP by docking at the Pol α active site and by rotating the template guanine .
  • Methods of Application : The crystal structure of the catalytic core of human DNA polymerase α (Pol α) in the ternary complex with an RNA-primed DNA template and aphidicolin was reported .
  • Results or Outcomes : The structure provides a plausible mechanism for the selectivity of aphidicolin incorporation opposite template guanine and explains why previous modifications of aphidicolin failed to improve its affinity for Pol α .

2. Production of Genetically Modified Porcine Embryos

  • Summary of Application : Aphidicolin has been used to minimize the risk of mosaicism in the production of genetically modified porcine embryos by CRISPR/Cas9 .
  • Methods of Application : A reversible DNA replication inhibitor was used after the release of CRISPR/Cas9 in the cell . The effect of incubation with aphidicolin was tested with CRISPR/Cas9 at different concentrations and different delivery methodologies .
  • Results or Outcomes : The reversible inhibition of DNA replication was observed, and it was concentration-dependent . Following the use of this drug with CRISPR/Cas9, a halving of mosaicism was observed together with a detrimental effect on embryo development .

3. Synchronization of Somatic Cells

  • Summary of Application : Aphidicolin has been used in cell culture, including in cultured cells from pigs, to synchronize somatic cells for the generation of embryos by Somatic Cell Nuclear Transfer (SCNT) .
  • Methods of Application : The use of aphidicolin in cell culture involves treating the cells with the drug to halt DNA replication, thereby synchronizing the cells at a specific point in the cell cycle .
  • Results or Outcomes : The synchronization of cells allows for a more controlled and efficient generation of embryos by SCNT .

4. Antimitotic and Antiviral Activity

  • Summary of Application : Aphidicolin is an antimitotic and antiviral metabolite of the mold Cephalosporium aphidicola, and is a potent inhibitor of DNA replication in a variety of organisms .
  • Methods of Application : Aphidicolin can be applied to cells or organisms to inhibit DNA replication, thereby exerting its antimitotic and antiviral effects .
  • Results or Outcomes : The use of aphidicolin has shown to halt replication and possess strong antimitotic activity in human cancer cell lines .

5. Inhibition of Eukaryotic Nuclear DNA Replication

  • Summary of Application : Aphidicolin is a reversible inhibitor of eukaryotic nuclear DNA replication . It has been used to minimize the risk of mosaicism in the production of genetically modified embryos by CRISPR/Cas9 .
  • Methods of Application : The effect of incubation with aphidicolin was tested with CRISPR/Cas9 at different concentrations and different delivery methodologies . An optimal concentration of 0.5 μM was established and used for subsequent experiments .
  • Results or Outcomes : The reversible inhibition of DNA replication was observed, and it was concentration-dependent . Following the use of this drug with CRISPR/Cas9, a halving of mosaicism was observed together with a detrimental effect on embryo development .

6. Design of Novel Derivatives with Enhanced Inhibitory Properties

  • Summary of Application : With new structural information, aphidicolin becomes an attractive lead compound for the design of novel derivatives with enhanced inhibitory properties for B-family DNA polymerases .
  • Methods of Application : The crystal structure of the catalytic core of human DNA polymerase α (Pol α) in the ternary complex with an RNA-primed DNA template and aphidicolin was reported .
  • Results or Outcomes : The structure provides a plausible mechanism for the selectivity of aphidicolin incorporation opposite template guanine and explains why previous modifications of aphidicolin failed to improve its affinity for Pol α .

Safety And Hazards

Aphidicolin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

With new structural information, aphidicolin becomes an attractive lead compound for the design of novel derivatives with enhanced inhibitory properties for B-family DNA polymerases .

properties

IUPAC Name

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOAYPPHIUXJR-APNQCZIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036711
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aphidicolin

CAS RN

38966-21-1, 69926-98-3
Record name Aphidicolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38966-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APHIDICOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name APHIDICOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,100
Citations
AG Baranovskiy, ND Babayeva, Y Suwa… - Nucleic acids …, 2014 - academic.oup.com
… The structure provides a plausible mechanism for the selectivity of aphidicolin incorporation … aphidicolin failed to improve its affinity for Pol α. With new structural information, aphidicolin …
Number of citations: 138 academic.oup.com
S Ikegami, T TAGUCHI, M OHASHI, M OGURO… - Nature, 1978 - nature.com
… Aphidicolin 2 (I) is one such compound. Furthermore, recent experiments have shown that aphidicolin … We report here evidence that prevention of cell division by aphidicolin in sea …
Number of citations: 061 www.nature.com
K Mrasek, C Schoder… - International …, 2010 - spandidos-publications.com
… aphidicolin, … aphidicolin. To the best of our knowledge, here we present the first and largest ever done systematic, whole genome-directed and comprehensive screening for aphidicolin-…
Number of citations: 147 www.spandidos-publications.com
A Spindle, H Nagano… - Journal of Experimental …, 1985 - Wiley Online Library
… Autoradiographic analysis showed that during aphidicolin … Because inhibition of blastocyst formation by aphidicolin … of blastocysts formed after aphidicolin treatment of compacted 8-cell …
Number of citations: 37 onlinelibrary.wiley.com
G Pedrali-Noy, S Spadari, A Miller-Faures… - Nucleic acids …, 1980 - academic.oup.com
… Cell cycle kinetics analysis of HPTJ cells exposed to aphidicolin. HeLa cells maintained 24 h in presence of aphidicolin (Figure 1) were washed three times and allowed to resume …
Number of citations: 338 academic.oup.com
JW Raff, DM Glover - The Journal of cell biology, 1988 - rupress.org
We have microinjected aphidicolin, a specific inhibitor of DNA polymerase alpha, into syncytial Drosophila embryos. This treatment inhibits DNA synthesis and, as a consequence, …
Number of citations: 258 rupress.org
G Pedrali-Noy, S Spadari - Biochemical and Biophysical Research …, 1979 - Elsevier
… viruses are inhibited by aphidicolin and this inhibition is … into DNA, following treatment with aphidicolin for a generation time, … DNA, is not inhibited by aphidicolin either in vitro on in vivo …
Number of citations: 178 www.sciencedirect.com
H Krokan, E Wist, RH Krokan - Nucleic acids research, 1981 - academic.oup.com
… Aphidicolin is a selective inhibitor of DNA polymerase α. In … For both systems aphidicolin primarily competed with dCTP … relatively low concentrations of aphidicolin, thus the mechanism …
Number of citations: 105 academic.oup.com
M OGURO, C SUZUKI‐HORI… - European Journal of …, 1979 - Wiley Online Library
… aphidicolin [3]. It has been reported that rat liver DNA polymerase a is sensitive to aphidicolin … In this paper we report that inhibition of DNA polymerase x activity by aphidicolin is due to …
Number of citations: 178 febs.onlinelibrary.wiley.com
TG Edwards, MJ Helmus, K Koeller, JK Bashkin… - Journal of …, 2013 - Am Soc Microbiol
… that destabilizes HPV episomes, aphidicolin was also found to markedly decrease episome levels, but via a different pathway from that of PA25. Since aphidicolin is known to activate …
Number of citations: 83 journals.asm.org

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